molecular formula C8H9N3O2 B2584679 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-77-1

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B2584679
CAS RN: 337463-77-1
M. Wt: 179.179
InChI Key: DIVXJECEIQWBLH-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of oxazinones and has a molecular formula of C8H9N3O2.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 in cancer cells. Additionally, it has been shown to induce a G1 cell cycle arrest and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, studies on its toxicity and pharmacokinetics are necessary to assess its safety and efficacy as a therapeutic agent. Thirdly, the development of analogs with improved pharmacological properties may enhance its therapeutic potential. Finally, investigating the use of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one in combination with other drugs may provide a synergistic effect and improve its therapeutic efficacy.
Conclusion:
In conclusion, 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has potential applications in medicinal chemistry. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a promising therapeutic agent for the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics, and to develop analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can be achieved through a one-pot reaction between 2-methyl-3-nitropyridine and ethyl oxalyl chloride in the presence of sodium methoxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified through column chromatography.

Scientific Research Applications

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, it has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.

properties

IUPAC Name

6-amino-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXJECEIQWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

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